![molecular formula C6H3N4NaO2 B2628887 Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate CAS No. 2377031-62-2](/img/structure/B2628887.png)
Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” is a chemical compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been reported to have excellent enzyme inhibition, improved isoform selectivity, and excellent inhibition of downstream phosphorylation of AKT .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves several steps. In one method, compounds were obtained by reaction in n-butanol in the presence of 10 mol% p-toluenesulfonic acid (p-TsOH) with yields of 45–85%. These compounds then reacted with phosphorus oxychloride (POCl3) at 100 ℃ for 1–3 h to give the final products in 85–95% yield .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 1,2,4-triazolo[1,5-a]pyrimidine core. This core is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .
Chemical Reactions Analysis
1,2,4-Triazolo[1,5-a]pyrimidines have been reported to show excellent enzyme inhibition, improved isoform selectivity, and excellent inhibition of downstream phosphorylation of AKT . This suggests that they may undergo chemical reactions that allow them to interact with enzymes and inhibit their activity.
Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 186.11. It has a storage temperature of room temperature (RT) and a purity of 95%. Its IUPAC name is sodium 6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate .
Scientific Research Applications
Heterocyclic Chemistry and Structural Analysis
The study of heterocyclic compounds similar to the specified sodium salt includes their synthesis, characterization, and potential as effectors for specific receptors. For example, a sodium salt of a closely related heterocyclic compound exhibited antiseptic activity and was analyzed using various spectroscopic methods and X-ray diffraction analysis (Fedotov et al., 2023). Such studies are crucial for understanding the structural properties and potential applications of these compounds in medicinal chemistry.
Potential Biological Activities
Research into triazolopyrimidine derivatives has uncovered their potential in various biological applications. For instance, derivatives have been investigated for their anti-tumor activities, revealing that certain synthesized compounds demonstrated potent cytotoxic activity against different human cancer cell lines. This suggests a promising avenue for the development of new anticancer agents (Ahmed, Ahmed, & Abdelhamid, 2014). Additionally, the exploration of these compounds in the context of anti-asthma agents indicates their role as mediator release inhibitors, highlighting their potential in therapeutic applications (Medwid et al., 1990).
Synthetic Methodologies
The development of new synthetic routes for the preparation of triazolo[1,5-a]pyrimidines and related derivatives is a key area of research. These methodologies facilitate the creation of a variety of compounds that could have significant applications in drug development and other fields. For example, innovative approaches have been employed for the synthesis of new derivatives, providing a foundation for the exploration of their pharmacological properties (Abdelhamid & Gomha, 2013).
Antimicrobial and Antifungal Applications
Several studies have synthesized new compounds with potential antimicrobial and antifungal activities. The exploration of these activities is crucial for identifying novel agents that could be developed into treatments for various infections. The synthesis of compounds exhibiting these properties underscores the importance of heterocyclic chemistry in the search for new therapeutic agents (Komykhov et al., 2017).
Mechanism of Action
While the exact mechanism of action of “Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” is not clear, compounds with a 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-one skeleton have shown remarkable anti-epileptic activities . The structure-activity relationship (SAR) analysis showed that the pyrimidine-7(4H)-one motif is the necessary “active core” of anti-epileptic activity .
Safety and Hazards
The safety information for “Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2.Na/c11-2-4-1-7-6-8-3-9-10(6)5(4)12;/h1-3,12H;/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKPNSZAMUGDAG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=C1C=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N4NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2628804.png)
![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2628806.png)
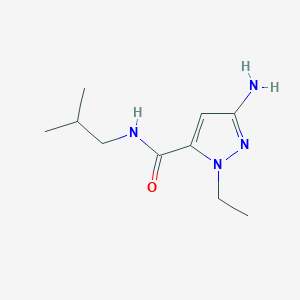
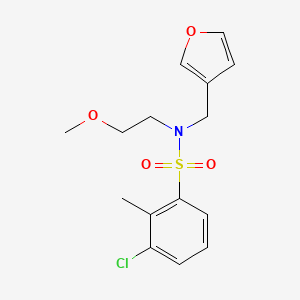

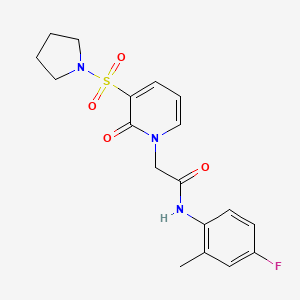
![2-(4-fluorophenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2628814.png)
![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2628817.png)
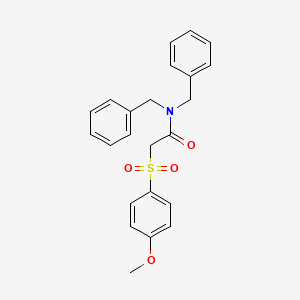
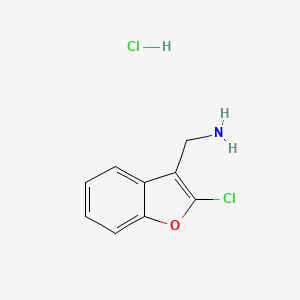
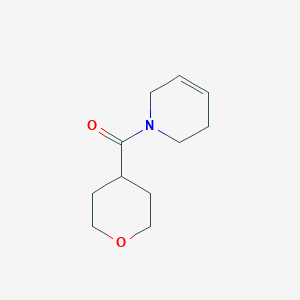
![2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2628823.png)
![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B2628826.png)